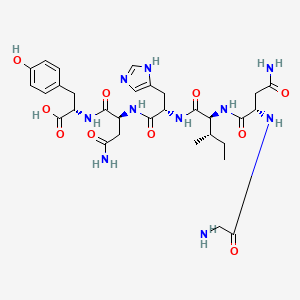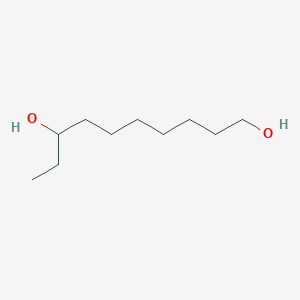![molecular formula C21H24O2 B14228853 4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol CAS No. 500615-06-5](/img/structure/B14228853.png)
4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is an organic compound characterized by its complex structure, which includes a biphenyl core with hydroxyl and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Propyl Group: The propyl group can be added via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst[][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the biphenyl core into a more saturated system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated biphenyl derivatives
Substitution: Nitro or sulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybiphenyl: Lacks the propyl group, making it less versatile in synthetic applications.
4’-Hydroxy-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Lacks the propyl group, affecting its biological activity.
4’-[1-(4-Methoxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.
Uniqueness
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
500615-06-5 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexen-1-yl]phenol |
InChI |
InChI=1S/C21H24O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h3,7-14,17,21-23H,2,4-6H2,1H3 |
InChI-Schlüssel |
LBEXVYGVORQPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCC(=CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
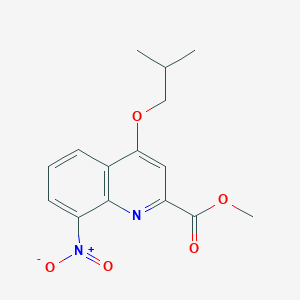
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
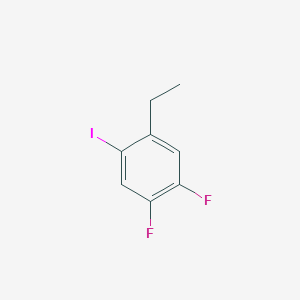
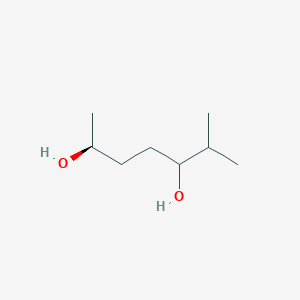

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
